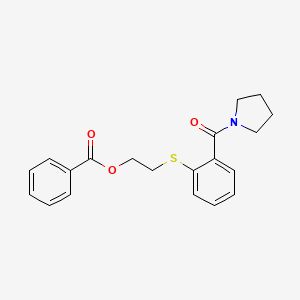
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate typically involves multiple steps:
Formation of Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable acylating agent.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoate Esterification: Finally, the thioether intermediate is esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and benzoate groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities.
Thioether Compounds: Molecules containing thioether linkages, such as certain antibiotics and antifungal agents.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is unique due to its combination of a pyrrolidine ring, a thioether linkage, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H21NO3S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylethyl benzoate |
InChI |
InChI=1S/C20H21NO3S/c22-19(21-12-6-7-13-21)17-10-4-5-11-18(17)25-15-14-24-20(23)16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
Clave InChI |
IOBCMYASGYFMPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=CC=C2SCCOC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
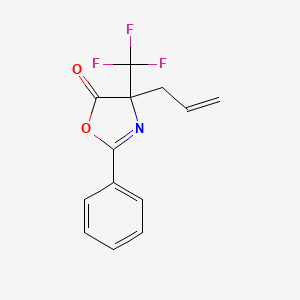
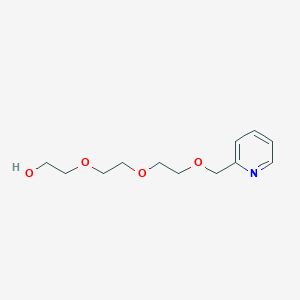
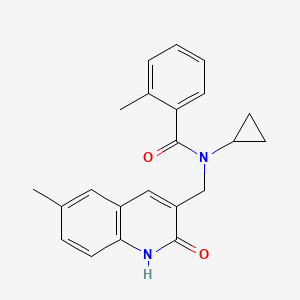
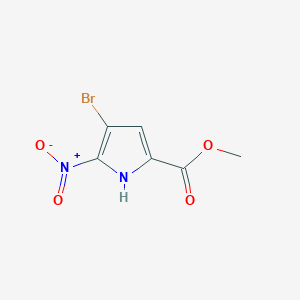
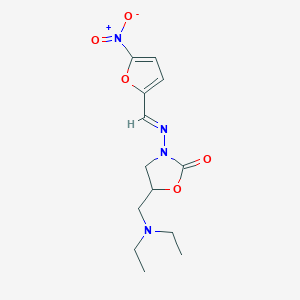


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
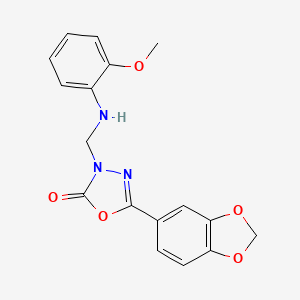
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
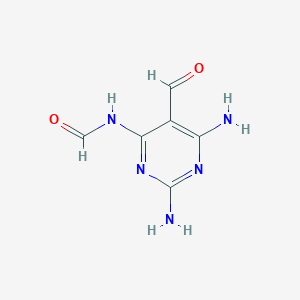
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
